molecular formula C17H11Cl2N5O3S B11472018 Methyl 7-(2,4-dichlorophenyl)-6-(thiophen-2-ylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

Methyl 7-(2,4-dichlorophenyl)-6-(thiophen-2-ylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B11472018
M. Wt: 436.3 g/mol
InChI Key: ZJPRCMOQKDTZKS-UHFFFAOYSA-N
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Description

Methyl 7-(2,4-dichlorophenyl)-6-(thiophen-2-ylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a unique structure that combines a dichlorophenyl group, a thiophenylcarbonyl group, and a tetrazolopyrimidine core, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of Methyl 7-(2,4-dichlorophenyl)-6-(thiophen-2-ylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate typically involves multiple steps, including the formation of the tetrazolopyrimidine core and the introduction of the dichlorophenyl and thiophenylcarbonyl groups. Common synthetic routes may involve the use of reagents such as dichlorobenzene, thiophene-2-carbonyl chloride, and various catalysts to facilitate the reactions. Industrial production methods would likely focus on optimizing these reactions for higher yields and purity, potentially involving continuous flow processes and advanced purification techniques .

Chemical Reactions Analysis

Methyl 7-(2,4-dichlorophenyl)-6-(thiophen-2-ylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 7-(2,4-dichlorophenyl)-6-(thiophen-2-ylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 7-(2,4-dichlorophenyl)-6-(thiophen-2-ylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Methyl 7-(2,4-dichlorophenyl)-6-(thiophen-2-ylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C17H11Cl2N5O3S

Molecular Weight

436.3 g/mol

IUPAC Name

methyl 7-(2,4-dichlorophenyl)-6-(thiophene-2-carbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

InChI

InChI=1S/C17H11Cl2N5O3S/c1-27-16(26)13-12(15(25)11-3-2-6-28-11)14(24-17(20-13)21-22-23-24)9-5-4-8(18)7-10(9)19/h2-7,14H,1H3,(H,20,21,23)

InChI Key

ZJPRCMOQKDTZKS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(N2C(=NN=N2)N1)C3=C(C=C(C=C3)Cl)Cl)C(=O)C4=CC=CS4

Origin of Product

United States

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